molecular formula C9H20ClNO2 B1421166 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride CAS No. 1185297-63-5

4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride

Cat. No. B1421166
M. Wt: 209.71 g/mol
InChI Key: VSDDNNFKIUVBDK-UHFFFAOYSA-N
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Description

“4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride” is a chemical compound with the empirical formula C9H19NO2 . It is a solid substance and is used in proteomics research .


Molecular Structure Analysis

The molecular weight of “4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride” is 209.72 . The InChI code is 1S/C9H19NO2.ClH/c1-11-6-7-12-8-9-2-4-10-5-3-9;/h9-10H,2-8H2,1H3;1H .


Physical And Chemical Properties Analysis

“4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride” is a solid substance . Its empirical formula is C9H19NO2 and its molecular weight is 209.72 .

Scientific Research Applications

Metabolic Activity in Obese Rats

Research has shown that certain compounds structurally related to 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride have an impact on metabolic activity in obese rats. For instance, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride has been found to reduce food intake and weight gain when administered chronically to obese rats (Massicot, Steiner, & Godfroid, 1985). Additionally, this compound also influences the satiety center, affecting feeding behavior and potentially addressing obesity-related issues in mice (Massicot, Thuillier, & Godfroid, 1984).

Antioxidant and Antimicrobial Potential

Novel compounds involving piperidine structures, such as 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, have been synthesized and found to exhibit promising antioxidant and antimicrobial activities. These compounds have demonstrated efficacy in biological assays, with specific analogues showing significant antioxidant and antimicrobial properties (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).

Pharmacological Characterization

Certain piperidine derivatives, such as AC-90179, have been characterized for their pharmacological profile, showing potential as selective serotonin receptor inverse agonists. These studies provide insights into the therapeutic potential of such compounds in treating conditions like psychosis (Vanover, Harvey, Son, Bradley, Kold, Makhay, Veinbergs, Spalding, Weiner, Andersson, Tolf, Brann, Hacksell, & Davis, 2004).

Synthesis and Biological Activities

Research into the synthesis and biological activities of various piperidine derivatives, including 2,6-diaryl-3-methyl-4-piperidones, has led to discoveries regarding their potential analgesic, local anaesthetic, and antifungal properties. This indicates the diverse pharmacological applications of piperidine-based compounds (Rameshkumar, Veena, Ilavarasan, Adiraj, Shanmugapandiyan, & Sridhar, 2003).

Energy Expenditure Stimulation

Similar compounds to 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride have been studied for their ability to stimulate energy expenditure in rats. This research could be indicative of potential applications in metabolic disorders and obesity treatment (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Safety And Hazards

The safety information for “4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride” indicates that it is a combustible solid . The flash point is not applicable .

properties

IUPAC Name

4-(2-methoxyethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-11-6-7-12-8-9-2-4-10-5-3-9;/h9-10H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDDNNFKIUVBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride

CAS RN

1185297-63-5
Record name Piperidine, 4-[(2-methoxyethoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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